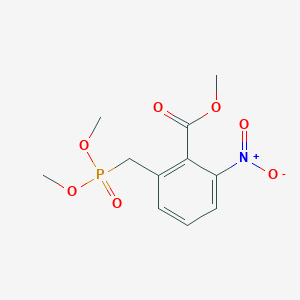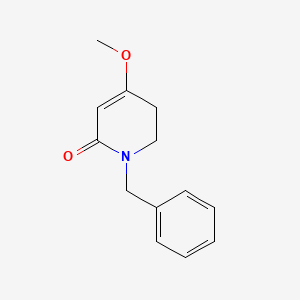
1-Benzyl-4-methoxy-2,3-dihydropyridin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-methoxy-2,3-dihydropyridin-6-one is a heterocyclic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The structure of this compound includes a benzyl group attached to the nitrogen atom of the dihydropyridine ring and a methoxy group at the fourth position, which contributes to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-Benzyl-4-methoxy-2,3-dihydropyridin-6-one can be achieved through several synthetic routes. One common method involves the condensation of benzylamine with 4-methoxy-2,3-dihydropyridin-6-one under acidic conditions. The reaction typically proceeds at elevated temperatures to facilitate the formation of the desired product. Industrial production methods often employ catalytic hydrogenation and other advanced techniques to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
1-Benzyl-4-methoxy-2,3-dihydropyridin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of tetrahydropyridine derivatives. Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide and potassium tert-butoxide are commonly used.
Major Products: The major products formed from these reactions include various substituted pyridines and tetrahydropyridines, which have significant applications in medicinal chemistry
Aplicaciones Científicas De Investigación
1-Benzyl-4-methoxy-2,3-dihydropyridin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting various diseases, such as cardiovascular disorders and neurological conditions.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-methoxy-2,3-dihydropyridin-6-one involves its interaction with specific molecular targets and pathways. The compound is known to modulate calcium channels, which play a crucial role in various physiological processes. By binding to these channels, it can influence cellular signaling and function. Additionally, the compound may interact with other proteins and enzymes, contributing to its diverse biological effects .
Comparación Con Compuestos Similares
1-Benzyl-4-methoxy-2,3-dihydropyridin-6-one can be compared with other similar compounds, such as:
1,4-Dihydropyridine: Known for its use as a calcium channel blocker in the treatment of hypertension.
1,2,3,6-Tetrahydropyridine: Studied for its neurotoxic effects and relevance to Parkinson’s disease.
1-Benzyl-4-methyl-5-alkoxy-1,2,3,6-tetrahydropyridine: Used as an intermediate in the synthesis of pharmaceuticals
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C13H15NO2 |
|---|---|
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
1-benzyl-4-methoxy-2,3-dihydropyridin-6-one |
InChI |
InChI=1S/C13H15NO2/c1-16-12-7-8-14(13(15)9-12)10-11-5-3-2-4-6-11/h2-6,9H,7-8,10H2,1H3 |
Clave InChI |
OZYBRPXXOVTANQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=O)N(CC1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




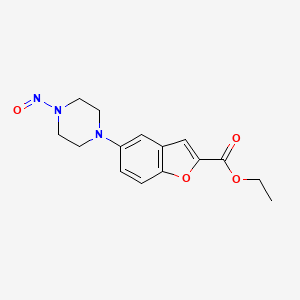
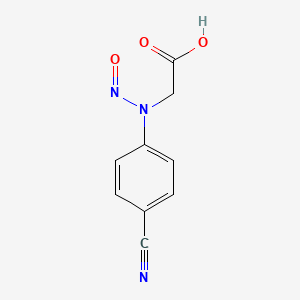
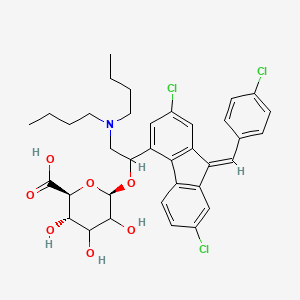
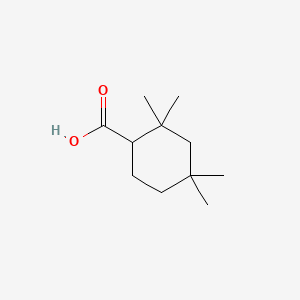
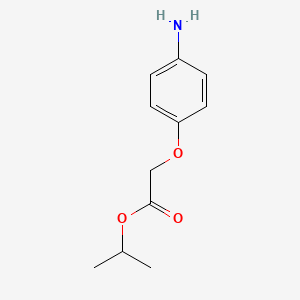

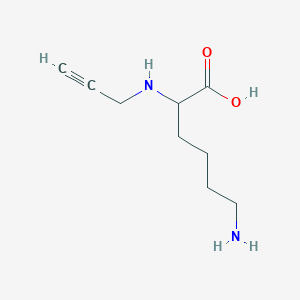
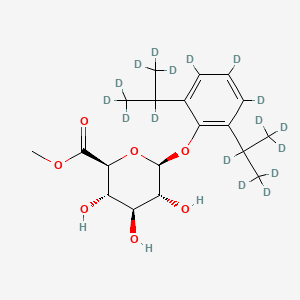
![tert-butyl N-[(2-amino-3,5-dibromophenyl)methyl]-N-(4-hydroxycyclohexyl)carbamate](/img/structure/B13862029.png)
